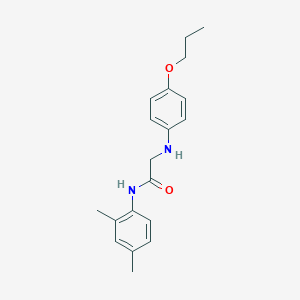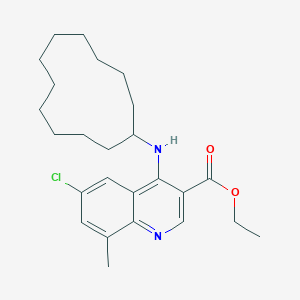![molecular formula C20H15NO4S2 B284914 N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide](/img/structure/B284914.png)
N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide is a complex organic compound with a unique structure that combines a naphthobenzofuran core with a thiophenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthobenzofuran core, followed by the introduction of the thiophenesulfonamide group. Key steps include:
Formation of the Naphthobenzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Thiophenesulfonamide Group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines.
Scientific Research Applications
N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Potassium peroxymonosulfate: A compound used in oxidation reactions.
Uniqueness
N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide is unique due to its combined naphthobenzofuran and thiophenesulfonamide structure, which imparts distinct chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.
Properties
Molecular Formula |
C20H15NO4S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C20H15NO4S2/c22-16-7-3-8-17-19(16)14-11-15(21-27(23,24)18-9-4-10-26-18)12-5-1-2-6-13(12)20(14)25-17/h1-2,4-6,9-11,21H,3,7-8H2 |
InChI Key |
WYTHXFLNFYIVKD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5 |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)

![(4E)-4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![ethyl 3-{[(4E)-6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
